molecular formula C19H17N3O B3029074 Isoevodiamine CAS No. 518-18-3

Isoevodiamine

Cat. No. B3029074
CAS RN: 518-18-3
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-UHFFFAOYSA-N
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Description

Isoevodiamine, also known as Evodiamine, is an alkaloid extract from the fruit of Evodiae Fructus . It exhibits antitumor activities against human tumor cells . It is shown to inhibit NF-κB activation through suppression of IkB kinase activity .


Synthesis Analysis

Efficient access to evodiamine and its analogues is presented via Lewis acid catalysis . In this reaction, three chemical bonds and two heterocyclic-fused rings are constructed in one step . The reaction shows good functional group tolerance and atom economy, and various heteroatom-containing evodiamine analogues are obtained in moderate to excellent yields even on a gram scale .


Molecular Structure Analysis

The tissue distribution and pharmacokinetics (PK) of evodiamine and dehydroevodiamine in mice were studied . To comprehend the connection between structure and tissue distribution, physicochemical property evaluations and molecular electrostatic potential (MEP) calculations were performed .


Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Furthermore, the ability to access various oxidation states of organometallic complexes enables catalysis to construct new bonds .


Physical And Chemical Properties Analysis

Evodiamine is soluble in acetone, slightly soluble in ethanol, ether, chloroform, and almost insoluble in water, petroleum ether, benzene .

Scientific Research Applications

  • Anti-Inflammatory Properties : Isoevodiamine has been shown to possess anti-inflammatory properties. A study found that compounds like evodiamine, derived from Evodia rutaecarpa, inhibit prostaglandin E2 synthesis and cyclooxygenase-2 induction, providing a scientific rationale for the anti-inflammatory use of the fruits of E. rutaecarpa (Choi et al., 2006).

  • Anticancer Activity : Research has also explored the anticancer properties of Isoevodiamine. One study demonstrated that evodiamine inhibits the migration and invasion of nasopharyngeal carcinoma cells, suggesting its potential as an agent for treating cancer invasion and metastasis (Peng et al., 2015).

  • Cardioprotective Effects : Isoevodiamine has been found to have cardioprotective effects. A study showed that evodiamine prevents cardiac fibrosis induced by isoproterenol, potentially through regulating endothelial-to-mesenchymal transition and blocking the transforming growth factor-β1/Smad pathway (Jiang et al., 2016).

  • Neuroprotective Effects : In the context of neurodegenerative diseases, evodiamine has shown promise as well. A study found that evodiamine improves cognitive abilities in transgenic mouse models of Alzheimer's disease, possibly through anti-inflammatory mechanisms (Yuan et al., 2011).

Safety And Hazards

The safety data sheet for Evodiamine (Isoevodiamine) indicates that it is considered hazardous .

properties

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347170
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evodiamine

CAS RN

5956-87-6
Record name Isoevodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
B Danieli, G Palmisano - 1975 - pascal-francis.inist.fr
Keyword (fr) ALCALOIDE INDOLE LACTAME HETEROCYCLE AZOTE COMPOSE BICYCLIQUE STRUCTURE MOLECULAIRE PREPARATION REACTION CHIMIQUE SPECTRE …
Number of citations: 4 pascal-francis.inist.fr
M Yamazaki, A Ikuta - Tetrahedron Letters, 1966 - Elsevier
… evodiamine was converted into alcohol-soluble isoevodiamine … and tryptamine and N-methyl anthranilic acid from isoevodiamine. … Isoevodiamine …
Number of citations: 22 www.sciencedirect.com
L Marion, DA Ramsay, RN Jones - Journal of the American …, 1951 - ACS Publications
Although several applications ofinfrared spec-trometry to the detectionof functional groups in alkaloids are to be found in the recent literature, 2 no systematic examination of the infrared …
Number of citations: 94 pubs.acs.org
J Bergman, S Bergman - The Journal of Organic Chemistry, 1985 - ACS Publications
… with OH' in water readily gave “isoevodiamine”, a compound first described12 by Asahina. 13C NMR data did now show that isoevodiamine has the ring-opened formanilide structure …
Number of citations: 132 pubs.acs.org
H Matsuda, J Wu, T Tanaka, M IINUMA… - Biological and …, 1997 - jstage.jst.go.jp
… ’”) Evodiamine and rutaecarpine, isolated by Asahina and KashiwagiQ’ and known as main alkaloidal components in Evodiae F ructus were not examined, although isoevodiamine, an …
Number of citations: 87 www.jstage.jst.go.jp
IJ Pachter, RF Raffauf, GE Ullyot… - Journal of the American …, 1960 - ACS Publications
… proposed for isoevodiamine chloride receives support from the following data. The infrared spectra of isoevodiamine chloride and its 5-methoxy … also present in the isoevodiamine …
Number of citations: 43 pubs.acs.org
H Matsuda, M Yoshikawa, M Kubo - Planta Medica, 1998 - thieme-connect.com
… Evodiamine and rutaecarpine, isolated by Asahina and Kashiwagi (8) and known to be the main alkaloid in Evodiae Fructus were not examined, although isoevodiamine, an analogous …
Number of citations: 109 www.thieme-connect.com
A Haji, Y Momose, R Takeda, S Nakanishi… - Journal of natural …, 1994 - ACS Publications
… This is similar to observations previously reported by Yamada (2), who showed that isoevodiamine, an alkaloid constituent of the alcoholic extract …
Number of citations: 44 pubs.acs.org
JY Lee, MR Cha, CW Choi, YS Kim… - Korean Journal of …, 2012 - koreascience.kr
The MeOH extract of Evodiae Fructus exhibited a significant inhibition on the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in a dose dependent manner, respectively. …
Number of citations: 6 koreascience.kr
K Sanjiv, JM Calderón-Montaño, TM Pham, T Erkers… - Cancer Research, 2021 - AACR
… strongly to topoisomerase (circle, gray dots, similar to topotecan and etoposide) and TH1939 correlates more strongly to microtubule inhibitors (circle, gray dots, similar to isoevodiamine…
Number of citations: 10 aacrjournals.org

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